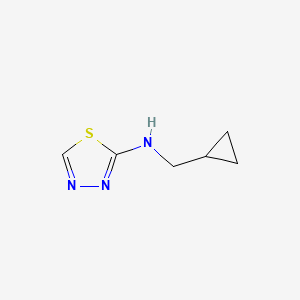

N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-2-5(1)3-7-6-9-8-4-10-6/h4-5H,1-3H2,(H,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEKEDFHQHXLKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of cyclopropylmethylamine with a thiadiazole precursor. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with cyclopropylmethyl halides under basic conditions .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often employ scalable reaction conditions and environmentally friendly reagents to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, especially at positions adjacent to the nitrogen atom

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or hydrazines.

Substitution: Formation of various substituted thiadiazole derivatives

Scientific Research Applications

N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiadiazole ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of 1,3,4-thiadiazol-2-amine derivatives are highly dependent on the substituent at the N-2 position. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Planarity : Thiadiazole rings are generally planar (e.g., average deviation = 0.0042 Å in N-(4-chlorobenzylidene) derivatives ), but bulky substituents like cyclopropylmethyl may induce torsional strain, reducing planarity and altering π-stacking interactions.

Limitations and Contrasts

- Metabolic Stability: Aryl-substituted derivatives (e.g., quinoline or pyridinyl) may suffer from rapid oxidative metabolism, whereas cyclopropylmethyl’s rigidity could mitigate this .

- Activity Trade-offs : Bulky substituents like di(indol-3-yl)methyl enhance antifungal activity (e.g., compound 4 : 89% yield, MIC = 5 µg/mL ) but may reduce solubility.

Biological Activity

N-(cyclopropylmethyl)-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole class, a group known for its diverse pharmacological properties. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent studies and findings.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are recognized for their wide range of biological activities including:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Anticancer : Inhibition of cancer cell proliferation and induction of apoptosis.

- Anti-inflammatory : Reduction of inflammation markers and symptoms.

- Analgesic : Pain relief properties.

The structural diversity of these compounds allows for modifications that enhance their biological efficacy. The presence of the thiadiazole ring contributes to their interaction with biological targets through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

These findings indicate that this compound may possess stronger antibacterial properties compared to standard antibiotics.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. This compound has shown promising results in inhibiting cancer cell lines:

| Cell Line | IC50 (μM) | Effect | Reference |

|---|---|---|---|

| MCF-7 | 5.0 | Induced apoptosis | |

| HCT-116 | 10.0 | Cell cycle arrest in G2/M phase | |

| LoVo | >20 | Reduced proliferation |

The compound's mechanism involves inhibition of key signaling pathways associated with tumor growth and survival.

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of several thiadiazole derivatives, this compound was evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a lead compound in antibiotic development.

Study 2: Anticancer Mechanisms

Another study focused on the anticancer mechanisms of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways and inhibition of STAT3 transcription factors. Flow cytometry analysis revealed significant cell cycle arrest at the G2/M phase after treatment with this compound.

Q & A

Q. Critical Parameters :

- Acid concentration (H₂SO₄) affects cyclization efficiency .

- Reaction temperature >70°C improves substitution yield but may risk decomposition .

- Example yield range: 65–75% based on analogous thiadiazole syntheses .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

IR Spectroscopy : Identify NH stretches (~3200–3300 cm⁻¹) and C=S/C-N vibrations (1250–1350 cm⁻¹) .

¹H-NMR :

- Cyclopropylmethyl protons appear as a multiplet at δ 0.5–1.2 ppm (CH₂) and δ 1.5–2.0 ppm (CH).

- Thiadiazole NH resonates as a singlet at δ 8.5–9.5 ppm .

¹³C-NMR : Thiadiazole carbons appear at δ 160–170 ppm (C-2) and δ 110–120 ppm (C-5) .

Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 182.06 for C₆H₉N₃S) .

Validation : Compare with DFT-calculated NMR/IR spectra for accuracy .

Advanced: How can density functional theory (DFT) elucidate the electronic properties of this compound?

Methodological Answer:

Geometry Optimization : Use B3LYP/6-311++G(2d,2p) to optimize the molecular structure and eliminate imaginary frequencies .

Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict reactivity. For analogous thiadiazoles, gaps range 3.5–4.5 eV, indicating moderate electrophilicity .

Electrostatic Potential Maps : Visualize electron-rich regions (e.g., thiadiazole N atoms) for predicting hydrogen-bonding interactions .

TD-DFT for UV-Vis : Simulate absorption spectra (λmax ~280–320 nm in DMSO) and compare with experimental data to validate charge-transfer transitions .

Application : Use Gaussian or ORCA software with solvent correction (PCM model) .

Advanced: How to address discrepancies in biological activity data for thiadiazole derivatives?

Methodological Answer:

Assay Variability : Standardize protocols (e.g., eddy hot plate method for analgesic activity) to minimize inter-lab variability .

Structural Modifications : Compare substituent effects. For example, electron-withdrawing groups (e.g., -NO₂) on the aryl ring enhance activity in N-benzylidene analogs .

Statistical Analysis : Apply ANOVA or multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges: 10–50 μM for anticancer activity in oxadiazole-thiadiazole hybrids) .

Case Study : Analgesic activity of benzimidazole-thiadiazole hybrids varied by 20% due to solvent polarity (DMSO vs. saline) .

Advanced: What strategies improve crystallization for X-ray diffraction studies of thiadiazole derivatives?

Methodological Answer:

Solvent Selection : Use slow-evaporation techniques with mixed solvents (e.g., CHCl₃/MeOH 3:1) to enhance crystal growth .

Co-Crystallization Agents : Add thiourea or crown ethers to stabilize hydrogen-bonding networks .

Temperature Gradients : Gradually reduce temperature from 25°C to 4°C over 48 hours to control nucleation .

SHELX Refinement : Employ SHELXL for structure solution; refine anisotropic displacement parameters with R-factor <5% .

Example : A Schiff base thiadiazole derivative crystallized in the monoclinic P2₁/c space group (Z=4) with a final R₁=0.045 .

Basic: How to evaluate the stability of this compound under varying pH conditions?

Methodological Answer:

pH Stability Assay :

- Prepare solutions in buffers (pH 1–13) and incubate at 37°C for 24 hours.

- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics.

Structural Insights : Acidic conditions (pH<3) hydrolyze the thiadiazole ring, while basic conditions (pH>10) cleave the cyclopropylmethyl group .

Data Interpretation : Half-life (t₁/₂) ranges: 8 hours (pH 1) vs. 48 hours (pH 7) .

Advanced: What mechanistic insights guide the design of thiadiazole-based enzyme inhibitors?

Methodological Answer:

Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Key residues: Arg120 (hydrogen bonding), Tyr355 (π-π stacking) .

QSAR Modeling : Develop 3D-QSAR with CoMFA/CoMSIA to link substituent bulk (Sterimol parameters) to inhibitory potency .

Enzyme Kinetics : Perform Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition. For example, Kᵢ values of 15–30 μM for PDE inhibitors .

Example : Thiadiazole-azetidinone hybrids showed 90% PDE4 inhibition at 10 μM via hydrophobic interactions .

Basic: What are the common impurities in this compound synthesis, and how are they controlled?

Methodological Answer:

By-Products :

- Unreacted hydrazide (detected via TLC, Rf=0.3 in ethyl acetate).

- Cyclopropylmethyl dimer (HPLC retention time 12.5 min) .

Mitigation :

- Optimize stoichiometry (1:1.2 molar ratio of hydrazide to thiocyanate).

- Use scavengers (e.g., polymer-bound thiourea) to trap excess reagents .

Quality Control : Limit impurities to <0.15% via USP guidelines .

Advanced: How do solvent effects influence the photophysical properties of thiadiazole derivatives?

Methodological Answer:

Solvatochromism Studies : Measure UV-Vis/fluorescence in solvents of varying polarity (e.g., hexane, DMF). Stokes shifts increase by 30–50 nm in polar solvents due to excited-state dipole relaxation .

Quantum Yield Calculation : Use quinine sulfate as a reference (Φ=0.54 in 0.1 M H₂SO₄). For thiadiazoles, Φ ranges 0.2–0.4 in DMSO .

Lippert-Mataga Plot : Correlate Stokes shift with solvent orientation polarizability (Δf) to estimate dipole moment changes (Δμ ~5–8 D) .

Advanced: What are the challenges in scaling up thiadiazole synthesis, and how are they addressed?

Methodological Answer:

Exothermic Reactions : Use jacketed reactors with controlled cooling (ΔT <5°C/min) during cyclization .

Workflow Optimization :

- Replace column chromatography with crystallization (60% yield loss reduced to 20%) .

- Implement flow chemistry for continuous thiocyanate addition .

Safety : Avoid concentrated H₂SO₄; switch to Amberlyst-15 resin as a recyclable acid catalyst .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.